1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde
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Overview
Description
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is an organic compound belonging to the class of benzopyrans. It is characterized by a benzopyran ring system with a dimethyl substitution at the 1-position and an aldehyde group at the 6-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of benzopyran derivatives with appropriate reagents to introduce the dimethyl and aldehyde groups. For example, the reaction of 3,4-dihydro-2H-pyran with dimethyl sulfate and subsequent oxidation can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the benzopyran ring.
Scientific Research Applications
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-2-benzopyran: Lacks the dimethyl and aldehyde groups, resulting in different chemical and biological properties.
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran: Similar structure but without the aldehyde group, affecting its reactivity and applications.
6-methyl-3,4-dihydro-1H-2-benzopyran: Contains a methyl group at the 6-position instead of an aldehyde, leading to different chemical behavior.
Uniqueness
1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-carbaldehyde is unique due to the presence of both dimethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2758004-20-3 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,1-dimethyl-3,4-dihydroisochromene-6-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)11-4-3-9(8-13)7-10(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
SDZNFVTWTUULDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)C=C(C=C2)C=O)C |
Purity |
95 |
Origin of Product |
United States |
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